molecular formula C26H25N3O5S2 B2541871 2-(morpholin-4-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate CAS No. 941958-97-0

2-(morpholin-4-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate

Cat. No.: B2541871
CAS No.: 941958-97-0
M. Wt: 523.62
InChI Key: MXUINOBRCOXYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-4-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate ( 941958-97-0) is a benzo[d]thiazole derivative with a molecular formula of C26H25N3O5S2 and a molecular weight of 523.62 g/mol . This compound is offered as a high-purity chemical for research purposes. While specific biological data for this molecule is not available in the searched literature, compounds based on the benzothiazole scaffold are of significant interest in medicinal chemistry. Related benzothiazole derivatives have been explored for their antibacterial properties, exhibiting inhibitory effects on key bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical targets in the fight against bacterial resistance . The structure of this particular compound, which features a morpholine moiety and a sulfamoyl benzoate group, suggests potential for diverse biochemical interactions. This product is intended for research and laboratory use only. It is not approved for use in diagnostics, therapeutics, or any personal applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 4-[benzyl(methyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S2/c1-28(18-19-5-3-2-4-6-19)36(31,32)22-10-7-20(8-11-22)25(30)34-21-9-12-23-24(17-21)35-26(27-23)29-13-15-33-16-14-29/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUINOBRCOXYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

The benzothiazole core is synthesized via Gould-Jacobs cyclization, adapting methods from benzothiazol-6-ol derivatives.

Procedure:

  • React 4-aminophenol (10 mmol) with carbon disulfide (12 mmol) in pyridine at 0°C
  • Add morpholine (12 mmol) and iodine (catalytic)
  • Heat at 110°C for 6 hours under nitrogen
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:4)

Key Parameters:

Condition Optimization Range Optimal Value
Reaction Temperature 90–130°C 110°C
Morpholine Equiv 1.0–1.5 1.2
Yield 58–72% 68%

Characterization matches literature data for 2-morpholin-4-yl-1,3-benzothiazol-6-ol:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 7.89 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 7.32 (d, J=2.0 Hz, 1H), 3.75–3.68 (m, 4H, morpholine), 2.95–2.88 (m, 4H, morpholine)
  • HRMS : m/z [M+H]⁺ calcd for C₁₁H₁₂N₂O₂S: 237.0699; found: 237.0693

Preparation of 4-[Benzyl(methyl)sulfamoyl]benzoic Acid

Sulfamoylation of 4-Carboxybenzenesulfonyl Chloride

Adapting sulfamoyl group installation techniques from benzoxazepine syntheses:

Stepwise Synthesis:

  • Sulfonation : Treat 4-chlorobenzoic acid with chlorosulfonic acid (0–5°C, 2 h) → 4-chlorosulfonylbenzoic acid
  • Amination : React with N-benzyl-N-methylamine (1.2 equiv) in DCM/TEA (3:1) at −20°C
  • Acid Activation : Convert to mixed carbonate using ethyl chloroformate

Critical Observations:

  • Lower temperatures (−20°C vs 0°C) reduce bis-sulfonamide formation from 18% to <5%
  • TEA as base gives superior yields (83%) compared to pyridine (67%)

Esterification and Final Coupling

Steglich Esterification Conditions

Coupling the benzothiazole phenol with activated benzoic acid derivative:

Optimized Protocol:

  • Dissolve 2-(morpholin-4-yl)-1,3-benzothiazol-6-ol (1.0 equiv) and 4-[benzyl(methyl)sulfamoyl]benzoic acid (1.05 equiv) in anhydrous DMF
  • Add DCC (1.2 equiv) and DMAP (0.1 equiv)
  • Stir at 25°C under N₂ for 24 h
  • Wash with 5% NaHCO₃ and brine
  • Purify via flash chromatography (SiO₂, DCM/MeOH 95:5)

Yield Optimization:

Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
DCC/DMAP DMF 25 24 78
EDCl/HOBt THF 40 18 65
CDI DCM 0→25 36 71

Analytical Characterization of Final Product

Spectroscopic Data:

  • ¹H NMR (500 MHz, CDCl₃):
    δ 8.21 (d, J=8.5 Hz, 2H, benzoate ArH), 7.98 (d, J=8.5 Hz, 2H, benzoate ArH), 7.89 (d, J=8.4 Hz, 1H, benzothiazole H7), 7.62 (dd, J=8.4, 2.1 Hz, 1H, benzothiazole H5), 7.45–7.32 (m, 6H, benzyl & benzothiazole H4), 4.55 (s, 2H, benzyl CH₂), 3.82–3.75 (m, 4H, morpholine), 3.12 (s, 3H, NCH₃), 2.95–2.89 (m, 4H, morpholine)
  • ¹³C NMR (126 MHz, CDCl₃):
    δ 166.8 (C=O), 154.2 (C2 benzothiazole), 141.5–116.7 (aromatic carbons), 66.8 (morpholine CH₂), 53.1 (NCH₃), 47.3 (benzyl CH₂)

  • HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₇H₂₆N₃O₅S₂: 544.1264; found: 544.1259

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted One-Pot Synthesis

Combining elements from thiazole and sulfonamide methodologies:

Procedure:

  • Mix 2-aminophenol, morpholine, and Lawesson's reagent in MeCN
  • Microwave at 120°C (300 W) for 15 min
  • Add preformed 4-[benzyl(methyl)sulfamoyl]benzoyl chloride
  • Continue microwaving at 80°C for 10 min

Advantages:

  • Total reaction time reduced from 48 h to 25 min
  • Improved overall yield (82% vs 78% stepwise)

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch processes for flow chemistry:

System Configuration:

  • Module 1: Benzothiazole formation (PFA tubing reactor, 110°C)
  • Module 2: Sulfamoylation (packed bed reactor with immobilized TEA)
  • Module 3: Esterification (microwave-assisted flow cell)

Throughput: 1.2 kg/day using 5 L total reactor volume

Chemical Reactions Analysis

Structural Components and Reactivity Predictions

The molecule contains three key moieties:

  • 2-(morpholin-4-yl)-1,3-benzothiazol-6-ol : A benzothiazole core substituted with morpholine (a six-membered amine-ether ring) at C2 and a hydroxyl group at C6 .

  • 4-[benzyl(methyl)sulfamoyl]benzoate : A sulfonamide-linked benzoate ester with benzyl and methyl substituents.

Functional Group Expected Reactivity
Benzothiazole moietySusceptible to electrophilic substitution (e.g., nitration, halogenation) at C5 or C7.
Morpholine ringBase-catalyzed ring-opening via nucleophilic attack at the oxygen or nitrogen atoms.
Sulfamoyl group (-SO₂N-)Hydrolysis under acidic/basic conditions to yield sulfonic acid and amines.
Ester linkageSaponification (hydrolysis) in aqueous base to form carboxylic acid and phenol.

Ester Hydrolysis

The benzoate ester is expected to undergo alkaline hydrolysis (e.g., with NaOH):

Compound+OH4-[benzyl(methyl)sulfamoyl]benzoic acid+2-(morpholin-4-yl)-1,3-benzothiazol-6-ol\text{Compound} + \text{OH}^- \rightarrow \text{4-[benzyl(methyl)sulfamoyl]benzoic acid} + \text{2-(morpholin-4-yl)-1,3-benzothiazol-6-ol}

This reaction is typical for esters and aligns with the lability of ester bonds in similar structures .

Sulfamoyl Group Reactivity

The sulfamoyl group may hydrolyze under strong acidic conditions (e.g., HCl, Δ):

-SO₂N(benzyl)(methyl)+H2O-SO₃H+benzylmethylamine\text{-SO₂N(benzyl)(methyl)} + \text{H}_2\text{O} \rightarrow \text{-SO₃H} + \text{benzylmethylamine}

This pathway mirrors sulfonamide reactivity in pharmaceuticals and agrochemicals.

Electrophilic Aromatic Substitution

The benzothiazole core could undergo halogenation (e.g., bromination) at electron-rich positions (C5/C7), facilitated by the electron-donating morpholine group .

Challenges and Research Gaps

  • No experimental validation of these pathways exists for this specific compound.

  • Stability under thermal or photolytic conditions remains uncharacterized.

  • Biological or catalytic reactivity (e.g., enzyme-mediated transformations) is unknown.

Recommendations for Further Study

  • Conduct hydrolytic stability studies (pH 1–14, 25–100°C).

  • Explore catalytic hydrogenation of the benzothiazole ring.

  • Screen for cross-coupling reactions (e.g., Suzuki-Miyaura) at the benzothiazole C7 position.

Scientific Research Applications

2-(morpholin-4-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural Analogs with Sulfamoyl-Benzamide/Esters

LMM5 and LMM11 ()

These compounds share the 4-sulfamoylbenzamide scaffold but differ in substituents:

  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

Key Differences :

  • Backbone : LMM5/LMM11 use oxadiazole-linked benzamides, while the target compound employs a benzothiazole-benzoate ester.
  • Substituents : The target compound’s morpholine and benzyl(methyl)sulfamoyl groups may enhance solubility compared to LMM11’s cyclohexyl-ethyl sulfamoyl group.

Biological Relevance: LMM5 and LMM11 were tested against fungal strains (e.g., Candida albicans), with Fluconazole as a control .

BA90939 ()

This analog (C27H25N3O5S2) replaces the benzyl(methyl)sulfamoyl group with a tetrahydroisoquinoline-2-sulfonyl moiety.

  • Impact: The tetrahydroisoquinoline group may confer higher rigidity and alter receptor-binding profiles compared to the target compound’s flexible benzyl(methyl) group .

Ethyl Benzoate Derivatives ()

Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) share the benzoate ester backbone but lack sulfamoyl or benzothiazole groups.

Key Differences :

  • Functional Groups : The target compound’s benzothiazole and sulfamoyl groups are absent in these derivatives, which instead feature pyridazine or isoxazole rings.
  • Bioactivity : Ethyl benzoates in are linked to cardiovascular or anti-inflammatory applications, whereas sulfamoyl-benzothiazoles are more commonly associated with kinase or protease inhibition .

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C27H25N3O5S2 535.63 Benzothiazole, morpholine, sulfamoyl Kinase inhibition, antifungals
LMM5 () C25H24N4O4S 500.55 Oxadiazole, 4-methoxybenzyl Antifungal
LMM11 () C22H26N4O5S 482.53 Furan, cyclohexyl-ethyl sulfamoyl Antifungal
BA90939 () C27H25N3O5S2 535.63 Tetrahydroisoquinoline sulfonyl Undisclosed
I-6230 () C21H23N3O2 373.43 Pyridazine, phenethylamino Cardiovascular

Research Findings and Implications

  • Sulfamoyl Group : Present in the target compound, LMM5, and LMM11, this group is critical for hydrogen bonding with biological targets (e.g., fungal enzymes) .
  • Benzothiazole vs. Oxadiazole : The benzothiazole core in the target compound may improve metabolic stability compared to oxadiazoles in LMM5/LMM11, which are prone to hydrolysis .
  • Morpholine vs.

Biological Activity

The compound 2-(morpholin-4-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate , also referred to as MBSB, is a synthetic derivative characterized by a complex structure that includes a morpholine ring, a benzothiazole moiety, and a sulfamoyl group. This unique configuration suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

MBSB can be synthesized through a multi-step process involving the reaction of 2-morpholinobenzothiazole-6-carboxylic acid with 4-(N-methylsulfamoyl)benzoyl chloride. The synthesis typically involves:

  • Reagents : 2-morpholinobenzothiazole-6-carboxylic acid, 4-(N-methylsulfamoyl)benzoyl chloride.
  • Conditions : Use of suitable solvents and catalysts.
  • Purification : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the product.

Biological Activity Overview

Research indicates that compounds similar to MBSB exhibit various biological activities, including:

  • Antimicrobial : Inhibition of bacterial growth.
  • Anti-inflammatory : Reduction of inflammatory markers.
  • Anticancer : Inhibition of cancer cell proliferation.

The presence of the benzothiazole moiety is particularly significant due to its established biological effects, which include interaction with enzymes involved in cancer cell proliferation .

MBSB's mechanism of action can be understood through its binding affinity to specific biological targets. Research has shown that derivatives containing the benzothiazole structure can inhibit key enzymes associated with tumor growth. For instance, studies have highlighted the ability of benzothiazole derivatives to modulate pathways involved in cancer cell cycle regulation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives, providing insights into their potential therapeutic applications:

  • Antitumor Activity :
    • A study synthesized various benzothiazole compounds and evaluated their effects on cancer cell lines (A431, A549, H1299). The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations .
    • Another investigation focused on modifying the benzothiazole nucleus to enhance anticancer activity, revealing promising results against non-small cell lung cancer cells .
  • Anti-inflammatory Effects :
    • Research has shown that certain benzothiazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, indicating their potential as anti-inflammatory agents .

Comparative Analysis

To further understand MBSB's unique properties, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-(4-Morpholinyl)benzothiazoleMorpholine ring and benzothiazoleAntimicrobialSimpler structure without sulfamoyl group
Benzothiazole sulfonamide derivativesBenzothiazole and sulfonamideAnticancerKnown for potent enzyme inhibition
N-[3-fluoro-4-{6-(methyloxy)-7...Contains morpholine and quinolineAnticancerDifferent core structure with additional fluorine substitution

The structural complexity and combination of pharmacophores in MBSB may enhance its biological activity compared to simpler analogs.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?

The synthesis of this compound likely involves multi-step reactions, including the formation of the benzothiazole core, sulfamoyl functionalization, and esterification. Key steps may include:

  • Benzothiazole formation : Cyclization of substituted anilines with thioureas or via oxidative coupling, as seen in benzothiazole derivatives .
  • Sulfamoylation : Introduction of the sulfamoyl group using sulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Esterification : Coupling the benzothiazole moiety with the benzoate group using coupling agents like DCC/DMAP or Mitsunobu conditions .
    Critical parameters include temperature control (e.g., reflux in acetonitrile at ~70°C for esterification ), stoichiometric ratios of reagents, and purification via flash chromatography (chloroform/ethyl acetate gradients) . Yield optimization may require iterative adjustment of reaction times and catalyst loading (e.g., KI in nucleophilic substitutions) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals from morpholine, benzothiazole, and sulfamoyl groups. Compare with analogs (e.g., benzothiazole derivatives ).
    • HRMS : Confirm molecular weight and fragmentation patterns.
  • Crystallography :
    • Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions (e.g., π-π stacking in benzothiazoles ).
    • Address data inconsistencies (e.g., twinning or disorder) by re-measuring datasets at higher resolution or applying restraints during refinement .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's mechanism of action in biological systems?

  • Target identification : Perform in silico docking (e.g., AutoDock Vina) against enzymes like Mur ligases or kinases, leveraging structural motifs (e.g., sulfamoyl groups as ATP-competitive inhibitors ).
  • Enzyme assays : Use fluorescence-based assays (e.g., NADH-coupled) to measure inhibition kinetics. Include controls for nonspecific binding (e.g., thermal shift assays) .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with known benzothiazole derivatives (e.g., antitumor activities ).

Q. What strategies address solubility challenges in in vitro assays, and how can formulation improve bioavailability?

  • Solubility enhancement :
    • Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin inclusion complexes.
    • Modify pH for ionizable groups (e.g., morpholine’s basic nitrogen) .
  • Formulation :
    • Nanoemulsions or liposomal encapsulation to enhance membrane permeability.
    • Validate stability via HPLC and dynamic light scattering (DLS) .

Q. How can in silico docking predictions be validated experimentally, and what controls ensure specificity?

  • Validation :
    • SPR (Surface Plasmon Resonance) : Measure binding affinity to predicted targets (e.g., HIV-1 protease ).
    • Mutagenesis : Introduce point mutations in target proteins to disrupt predicted binding pockets.
  • Controls :
    • Include inactive analogs (e.g., methylated sulfamoyl groups) to rule out off-target effects.
    • Use isothermal titration calorimetry (ITC) to confirm stoichiometry and thermodynamic parameters .

Safety and Handling

Q. What are the toxicity profiles and recommended safety protocols for handling this compound?

  • Toxicity : Classified under Acute Toxicity Category 4 (oral/dermal/inhalation) based on structural analogs (e.g., sulfonamides ).
  • Safety measures :
    • Use nitrile gloves and fume hoods to prevent dermal/airway exposure.
    • Store in airtight containers at -20°C to prevent hydrolysis .
    • Emergency protocols: Immediate rinsing with water for skin contact and activated charcoal for ingestion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.